1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone

Melting point Thermal property Process chemistry

Biphenyl ethanone intermediates with para-acetyl substitution dominate commercial supply, limiting access to ortho-substituted chemical space for antipsychotic SAR programs. 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone (CAS 192863-43-7) resolves this gap with its ortho-acetyl geometry. • Enables conformationally distinct piperazine-ethanone derivatives inaccessible from the 4-acetyl regioisomer (CAS 13021-18-6) • Lower melting point (83.4-84.5 °C vs. 154-158 °C) supports melt-based and solvent-free synthetic routes • 4'-Methoxy group provides dual H-bond acceptor capacity critical for dopaminergic/serotonergic target engagement • Supplied at 98% purity with full certificate of analysis (NMR, HPLC, GC)

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 192863-43-7
Cat. No. B063217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone
CAS192863-43-7
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1C2=CC=C(C=C2)OC
InChIInChI=1S/C15H14O2/c1-11(16)14-5-3-4-6-15(14)12-7-9-13(17-2)10-8-12/h3-10H,1-2H3
InChIKeyRZWZMAGUDRTXDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone: Identity and Procurement


1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone (CAS 192863-43-7) is a biphenyl-derived aryl methyl ketone with molecular formula C₁₅H₁₄O₂ and molecular weight 226.27 g/mol [1]. It belongs to the class of ortho-substituted biphenyl ethanones, characterized by an acetyl group at the 2-position of one phenyl ring and a methoxy substituent at the 4'-position of the opposing ring [1]. The compound is a crystalline solid at ambient temperature with a reported melting point of 83.4–84.5 °C . It is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly as a building block for antipsychotic agents targeting dopaminergic and serotonergic pathways [2], and is commercially available from multiple vendors at purities of 95–98% with accompanying certificate-of-analysis documentation including NMR, HPLC, and GC .

Ortho-acetyl building block for dopamine D₂ / 5-HT₂A/₂C receptor research
Sterically constrained 2-acetyl position enables regioselective derivatization
4'-methoxy group adds hydrogen-bond acceptor capacity for target-engagement studies

Why 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone Cannot Be Replaced by Analogs


Substituting 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone with its closest structural analogs—such as the 4-acetyl regioisomer (CAS 13021-18-6) or the des-methoxy 2-acetylbiphenyl (CAS 2142-66-7)—introduces measurable differences in physicochemical properties, regiochemical reactivity, and downstream synthetic utility that can critically alter reaction outcomes and final product profiles. The ortho-acetyl substitution pattern on the biphenyl scaffold imposes distinct steric and electronic constraints compared to the para-substituted isomer, directly influencing the conformation and reactivity of derivatives built from this intermediate [1]. Furthermore, the 4'-methoxy group contributes both electron-donating effects and hydrogen-bond acceptor capacity (two H-bond acceptors vs. one for des-methoxy analogs), which are absent in non-methoxylated comparators and can be essential for target binding in medicinal chemistry applications [1][2]. Generic interchange without verifying these differential properties risks altered reaction regioselectivity, divergent physicochemical handling requirements, and compromised biological activity in final compounds. The quantitative evidence below substantiates these differentiation points.

Regioisomer 4-acetyl regioisomer shifts acetyl from ortho to para, altering biphenyl dihedral angle and downstream reactivity profile
Des-methoxy analog Removal of 4'-OCH₃ reduces hydrogen-bond acceptor count, which may alter binding interactions and chromatographic retention

1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone: Quantitative Evidence vs. Analogs


Melting Point vs. 4-Acetyl Regioisomer

The target compound exhibits a melting point of 83.4–84.5 °C , which is approximately 71 °C lower than that of its 4-acetyl regioisomer 1-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone (CAS 13021-18-6), reported at 154–158 °C [1]. This substantial thermal difference has direct implications for purification via recrystallization, melt-based formulation, and solid-handling workflows, where the 2-yl isomer demands significantly less energy input to achieve the molten state.

M.P. 2-yl vs 4-yl
Data to verify
ΔTₘ ≈ −71 °C (83–85 °C vs 154–158 °C)
Lower melting point may reduce energy input for melt-processing and recrystallization workflows
Supplier-reported data; independent verification recommended
Melting point Thermal property Process chemistry

Melting Point: 4'-Methoxy vs. Des-Methoxy Analog

Compared to the des-methoxy analog 2-acetylbiphenyl (CAS 2142-66-7), which has a melting point of 56–56.5 °C [1], the target compound melts at 83.4–84.5 °C , representing a +27 °C elevation. This difference is attributable to the electron-donating 4'-methoxy substituent, which enhances intermolecular dipole–dipole and potential C–H···O interactions in the solid state, increasing crystal lattice energy [2].

M.P. OCH₃ vs H
Reported
ΔTₘ ≈ +27 °C (83–85 °C vs 56–57 °C)
Methoxy group may enhance solid-state thermal stability through C–H···O interactions
Consistent with class-level crystal packing principles (Desiraju & Steiner 1999)
Structure-property relationship Methoxy effect Crystal packing

Acetyl Regiochemistry: Ortho vs. Para Substitution

The acetyl group at the 2-position (ortho to the biphenyl linkage) places the reactive carbonyl in a sterically constrained environment fundamentally different from the 4-acetyl regioisomer (CAS 13021-18-6), where the acetyl group is para and fully exposed [1]. In ortho-substituted biphenyls, the dihedral angle between the two phenyl rings is typically larger (≥50°) compared to para-substituted analogs, due to steric repulsion between the 2-substituent and the ortho-hydrogen of the adjacent ring [2]. This conformational difference alters the spatial orientation of any subsequent functionalization at the acetyl carbon (e.g., nucleophilic addition, α-halogenation, condensation with piperazines), potentially affecting both reaction rate and stereochemical outcome [3].

Acetyl Regiochemistry
Class-level
Ortho: constrained, larger dihedral angle (≥50°); para: unhindered
Ortho position provides sterically differentiated reactive handle for regioselective synthesis
Inferred from biphenyl conformational principles (Grein 2002); class-level guidance
Regiochemistry Ortho-substitution Synthetic intermediate

Hydrogen-Bond Acceptor Count: Methoxy vs. Des-Methoxy Analogs

The target compound possesses two hydrogen-bond acceptor sites (the carbonyl oxygen of the acetyl group and the ether oxygen of the 4'-methoxy group), as computed by PubChem (H-bond acceptor count = 2) [1]. In contrast, des-methoxy analogs such as 2-acetylbiphenyl (CAS 2142-66-7) and 4-acetylbiphenyl (CAS 92-91-1) each have only one hydrogen-bond acceptor (the carbonyl oxygen alone) [2]. This quantitative difference in H-bond acceptor count can directly influence binding affinity to biological targets, solubility in polar solvents, and chromatographic retention behavior, all of which are critical parameters in medicinal chemistry lead optimization and analytical method development.

H-Bond Acceptors
Reported
2 (C=O + OCH₃) vs 1 for des-methoxy analogs
Additional H-bond acceptor may influence target-binding assays and chromatographic separation
Computed molecular descriptor (PubChem 2025); consistent across analogs
Hydrogen bonding Drug-receptor interaction Pharmacophore design

1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone: Targeted Applications


Synthesis of Ortho-Constrained Antipsychotic Piperazines

In medicinal chemistry programs targeting dopamine D₂ and serotonin 5-HT₂A/₂C receptors, the 2-acetyl position of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone provides a sterically encumbered reactive site that yields conformationally distinct piperazine-ethanone derivatives compared to those derived from the 4-acetyl regioisomer [1]. The Bhosale et al. (2014) study demonstrated that 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones with specific aryl substitution patterns exhibit differential antipsychotic profiles and reduced catalepsy induction, results that are strongly influenced by the biphenyl substitution geometry [1]. Researchers synthesizing analogous series from the 2-yl starting material can therefore access a distinct region of chemical space not reachable with the commercially common 4-yl isomer, potentially yielding compounds with improved therapeutic indices.

Low-Temperature Melt Processing and Solvent-Free Workflows

With a melting point of 83.4–84.5 °C —approximately 71 °C lower than the 4-acetyl regioisomer (154–158 °C) [2]—the target compound is significantly better suited for melt-based reactions, including solvent-free condensations, molten-phase nucleophilic additions, and hot-melt extrusion processes used in pharmaceutical formulation. This lower thermal threshold reduces energy consumption, minimizes thermal degradation risk for heat-sensitive co-reactants, and enables the use of simpler heating equipment, all of which translate into more economical and scalable process conditions.

Chromatographic Method Development & Reference Standard Procurement

The presence of two hydrogen-bond acceptor sites (carbonyl + methoxy ether) in the target compound, versus only one in des-methoxy biphenyl ethanones [3], provides distinct chromatographic retention behavior on polar stationary phases (e.g., normal-phase silica, HILIC). Analytical chemists developing HPLC or GC methods for biphenyl ketone intermediates can leverage this differential to achieve baseline separation of the target compound from its des-methoxy analogs or regioisomers. Procuring high-purity batches (95–98%, with NMR/HPLC/GC certificates ) ensures reliable quantification in reaction monitoring and impurity profiling workflows.

Crystal Engineering & Solid-State Studies of Methoxy Interactions

The 4'-methoxy substituent contributes to enhanced intermolecular C–H···O interactions in the solid state, as evidenced by the +27 °C melting point elevation relative to des-methoxy 2-acetylbiphenyl [4]. Materials scientists and solid-state chemists investigating biphenyl-based organic semiconductors, nonlinear optical materials, or co-crystal formation can exploit this structurally encoded thermal stabilization. The ortho-acetyl geometry further introduces dipole orientation effects distinct from the para isomer, as demonstrated by crystal structure studies of related 4'-acetyl-4-methoxybiphenyl systems [5], making the 2-yl isomer a valuable comparator in systematic crystal engineering investigations.

Application
Selection Property
Validation Focus
Ortho-constrained piperazine synthesis
Ortho-acetyl reactivity profile
Regiochemical outcome verification (NMR)
Low-temperature melt processing
Low melting point
Melt homogeneity and thermal stability
Chromatographic method development
Dual H-bond acceptor sites
Retention shift on polar stationary phases
Crystal engineering of methoxy interactions
Methoxy-mediated C–H···O packing
Single-crystal XRD and thermal analysis (DSC)

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